![molecular formula C14H18N4O3 B2895230 N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide CAS No. 2034543-57-0](/img/structure/B2895230.png)
N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide
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Description
N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide, commonly known as DFO, is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. DFO is a synthetic compound that belongs to the family of oxalamide derivatives. It is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Scientific Research Applications
Photooxygenation in Synthetic Chemistry
One of the research applications of compounds structurally related to N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide involves the use of photooxygenation strategies in synthetic chemistry. For instance, a study conducted by Cermola and Iesce (2006) explored the methylene blue-sensitized photooxygenation of β-ribofuranosyl furan, which shares structural similarities with the compound , highlighting the potential of photooxygenation in creating novel nucleosides and exo-glycals (Cermola & Iesce, 2006).
Synthesis and Characterization of Pyrazole Derivatives
Another application is observed in the synthesis and characterization of pyrazole derivatives. Singh et al. (2014) synthesized and characterized ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, which is closely related to the compound of interest. Their study provided insights into the properties and interactions of such compounds, which could be crucial in developing new chemical entities (Singh, Rawat, & Sahu, 2014).
Antimicrobial Activity Studies
Research in antimicrobial activities also utilizes compounds similar to N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide. Boschi et al. (2011) examined the antibacterial and antifungal properties of a series of pyrazole derivatives. Their findings contribute to the understanding of the antimicrobial potential of these compounds, which could lead to the development of new therapeutic agents (Boschi, Guglielmo, Aiello, Morace, Borghi, & Fruttero, 2011).
Crystal Structure Analysis and Bonding Studies
The analysis of crystal structures and bonding patterns in similar compounds forms another research avenue. Zheng, Wang, and Fan (2010) synthesized new 3,5-diaryl-1H-pyrazoles, analyzing their crystal structures and bonding motifs, including hydrogen bonding. Such studies offer valuable insights into the molecular structure and interactions of these compounds (Zheng, Wang, & Fan, 2010).
Antitumor and Antibacterial Pharmacophore Identification
Titi et al. (2020) explored the synthesis, characterization, and biological activity of pyrazole derivatives. Their research aimed at identifying antitumor and antibacterial pharmacophores, crucial for developing new medicinal agents (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).
properties
IUPAC Name |
N'-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-methyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-9-7-10(2)18(17-9)11(12-5-4-6-21-12)8-16-14(20)13(19)15-3/h4-7,11H,8H2,1-3H3,(H,15,19)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBVIDJVXXNGNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C(=O)NC)C2=CC=CO2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide |
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